2-(Iodomethyl)-2-phenyl-1,4-dioxane

Description

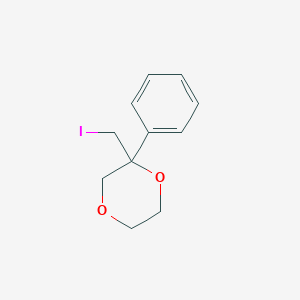

2-(Iodomethyl)-2-phenyl-1,4-dioxane is a substituted 1,4-dioxane derivative featuring an iodomethyl (-CH₂I) and a phenyl (-C₆H₅) group at the 2-position of the dioxane ring.

Properties

IUPAC Name |

2-(iodomethyl)-2-phenyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXFUKFYRRTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)(CI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-phenyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodomethyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-phenyl-1,4-dioxane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

2-(Iodomethyl)-2-phenyl-1,4-dioxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-phenyl-1,4-dioxane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the action of oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(Iodomethyl)-1,4-dioxane (CAS 64179-17-5)

- Molecular Formula : C₅H₉IO₂

- Molecular Weight : 228.03 g/mol

- Key Differences : Lacks the phenyl group at the 2-position.

- Properties: Simpler structure with reduced steric hindrance, likely higher polarity compared to phenyl-substituted analogs. The absence of aromaticity may result in lower thermal stability and different solubility profiles in nonpolar solvents .

2-(Iodomethyl)-1,4-benzodioxan (CAS 23785-19-5)

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol

- Key Differences: Contains a fused benzene ring (1,4-benzodioxane scaffold) instead of a monocyclic dioxane with a phenyl substituent.

- The planar structure may improve π-π stacking interactions in solid-state applications .

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS 338458-96-1)

- Molecular Formula : C₁₃H₁₇IO₃

- Molecular Weight : 348.18 g/mol

- Key Differences : Features a phenylmethoxy (-CH₂-O-C₆H₅) substituent at the 6-position, introducing additional steric and electronic effects.

- Properties : The methoxy group increases lipophilicity, likely enhancing solubility in organic solvents. The extended substituent may hinder nucleophilic attack at the iodomethyl site compared to the target compound .

Structural and Functional Analysis

Substituent Effects on Reactivity

Physicochemical Properties

| Property | 2-(Iodomethyl)-2-phenyl-1,4-dioxane (Inferred) | 2-(Iodomethyl)-1,4-dioxane | 2-(Iodomethyl)-1,4-benzodioxan |

|---|---|---|---|

| Molecular Weight | ~276.07 g/mol (estimated) | 228.03 g/mol | 276.07 g/mol |

| Polarity | Moderate (phenyl reduces polarity) | High | Moderate |

| Thermal Stability | High (due to aromaticity) | Moderate | High |

| Solubility | Low in water; moderate in organic solvents | Higher in polar solvents | Low in polar solvents |

Biological Activity

2-(Iodomethyl)-2-phenyl-1,4-dioxane, a compound with the CAS number 2167571-29-9, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a dioxane ring with an iodomethyl group and a phenyl substituent. This configuration is significant in influencing its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11I O2 |

| Molecular Weight | 292.10 g/mol |

| CAS Number | 2167571-29-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that dioxane derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific mechanisms by which this compound exerts antimicrobial effects require further investigation but may involve:

- Disruption of Membrane Integrity : Interactions with lipid bilayers leading to increased permeability.

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial metabolism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for predicting the biological activity of related compounds. The presence of the iodomethyl and phenyl groups in this compound enhances its lipophilicity, which may improve membrane penetration and bioavailability.

Case Study: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various dioxane derivatives. The findings suggested that modifications in the dioxane structure could lead to increased cytotoxicity against cancer cell lines. Specifically, compounds with halogen substitutions demonstrated enhanced activity due to their ability to form covalent bonds with target proteins involved in cell proliferation.

Clinical Applications

While specific clinical applications of this compound remain under-researched, its structural analogs have been investigated for use as potential chemotherapeutic agents. The ability to modify the dioxane core allows for the development of targeted therapies aimed at specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.